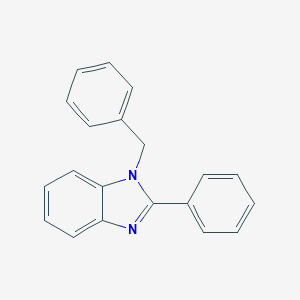

(3,5-二甲基-1-苯基-1H-吡唑-4-基)甲胺

描述

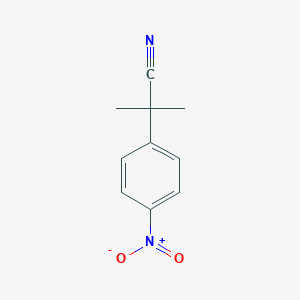

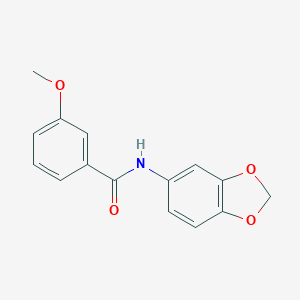

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is a chemical compound with the empirical formula C12H15N3 . It is a solid substance . The SMILES string representation of the molecule is Cc1nn(c(C)c1CN)-c2ccccc2 . The InChI key for this compound is OBCGZRPPRQGJNF-UHFFFAOYSA-N .

Molecular Structure Analysis

The molecular weight of “(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is 201.27 . The molecule consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group attached to it .Physical And Chemical Properties Analysis

“(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine” is a solid substance . It does not have a specified flash point .科学研究应用

利什曼原虫病和疟疾活性

含吡唑的化合物,例如 (3,5-二甲基-1-苯基-1H-吡唑-4-基)甲胺,以其多样的药理作用而闻名,包括有效的利什曼原虫病和疟疾活性 . 在一项研究中,合成了肼偶联的吡唑类化合物,并评估了其对利什曼原虫埃塞俄比亚临床分离株和感染伯氏疟原虫的小鼠的抗利什曼原虫病和抗疟疾活性 . 结果表明这些化合物表现出优异的抗无鞭毛体活性 .

分子对接研究

进行了一项分子模拟研究,以证实与 (3,5-二甲基-1-苯基-1H-吡唑-4-基)甲胺相似的化合物的有效体外抗无鞭毛体活性 . 该化合物在 LmPTR1 口袋(活性位点)中表现出理想的拟合模式,其特征是较低的结合自由能 .

药物化学和药物发现中的应用

吡唑在药物化学和药物发现中具有广泛的应用 . 它们被用作生物活性化学物质合成和各种介质中反应的支架 .

农业化学中的应用

吡唑也用于农业化学 . 由于其多样的药理作用,它们被用于合成各种农用化学品 .

配位化学中的应用

作用机制

The mechanism of action of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylaminephenylpyrazole-4-methylamine is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. This binding prevents the enzyme from binding to its substrate, thus inhibiting its activity. It is thought that the compound binds to the active site of the enzyme through hydrogen bonding and van der Waals forces.

Biochemical and Physiological Effects

(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylaminephenylpyrazole-4-methylamine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been found to lead to increased levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive performance. In addition, the compound has been found to inhibit the activity of the enzyme cyclooxygenase, which can lead to decreased levels of inflammation. Finally, the compound has been found to inhibit the activity of the enzyme superoxide dismutase, which can lead to increased levels of oxidative stress.

实验室实验的优点和局限性

The use of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylaminephenylpyrazole-4-methylamine in laboratory experiments has both advantages and limitations. One of the primary advantages of using this compound is that it is relatively simple and cost-effective to synthesize. Additionally, the compound has been found to be a potent inhibitor of several enzymes, making it an ideal tool for studying enzyme kinetics and drug metabolism. However, one of the primary limitations of using this compound is that it is not always possible to accurately predict the effects it will have on biochemical and physiological processes.

未来方向

The use of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylaminephenylpyrazole-4-methylamine in scientific research is still in its infancy, and there are a number of potential future directions for research. One potential direction is the development of new methods for synthesizing the compound. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to better understand the mechanism of action of the compound and to develop new applications for its use.

合成方法

The synthesis of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylaminephenylpyrazole-4-methylamine is relatively simple and can be accomplished using a variety of methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenylhydrazine with dimethylformamide in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields and is a relatively simple and cost-effective method for producing the compound. Other methods, such as the reaction of 3,5-dimethylphenylhydrazine with dimethyl sulfoxide, have also been used to synthesize the compound.

安全和危害

生化分析

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is expected that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCGZRPPRQGJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355955 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

879896-52-3, 400877-11-4 | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)

![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)